Lipophilicity (XLogP3) of 4-(Chloromethyl)-5-methylhex-1-ene vs. Heterocyclic Chloromethyl Analogs
4-(Chloromethyl)-5-methylhex-1-ene exhibits a computed XLogP3 of 3.5 [1]. This value is 2.4 log units higher than that of the structurally analogous heterocyclic derivative 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one (XLogP3 = 1.1) [2]. This significant difference in lipophilicity indicates that the all-carbon backbone of the target compound imparts a markedly more hydrophobic character compared to oxygen-containing ring systems.
| Evidence Dimension | Computed Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | 3.5 |
| Comparator Or Baseline | 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one: 1.1 |
| Quantified Difference | 2.4 log units higher |
| Conditions | Computed property (XLogP3 algorithm) [1][2] |
Why This Matters
The substantially higher lipophilicity directly impacts the compound's utility as a hydrophobic building block, its phase partitioning behavior, and its potential to cross biological membranes in drug discovery programs, making it a distinct choice over more polar heterocyclic alternatives.
- [1] Kuujia. (n.d.). Cas no 1861282-85-0 (4-(Chloromethyl)-5-methylhex-1-ene). Retrieved from https://www.kuujia.com/cas-1861282-85-0.html View Source
- [2] PubChem. (2026). 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one (CID 9855518). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/9855518 View Source
